molecular formula C7H9NO5S B1317057 Ammonium o-sulfobenzoic acid CAS No. 6939-89-5

Ammonium o-sulfobenzoic acid

Cat. No.: B1317057
CAS No.: 6939-89-5
M. Wt: 219.22 g/mol
InChI Key: PJGXSCHDOCZUNR-UHFFFAOYSA-N
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Description

Ammonium o-sulfobenzoic acid, also known as ammonium 2-sulfobenzoate, is an organic compound with the chemical formula C7H7NO5S. It is a derivative of benzoic acid and is characterized by the presence of a sulfonic acid group (-SO3H) attached to the ortho position of the benzene ring. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties .

Biochemical Analysis

Biochemical Properties

Ammonium o-sulfobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For example, it has been observed to interact with enzymes involved in the nitrogen metabolism pathway, such as glutamine synthetase and glutamate synthase . These interactions are crucial for the assimilation of ammonium into amino acids, which are essential for various cellular functions.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to impact the expression of genes involved in nitrogen metabolism and the regulation of metabolic pathways . Additionally, this compound can affect cellular metabolism by altering the levels of key metabolites and influencing metabolic flux.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, it has been found to inhibit the activity of certain enzymes involved in nitrogen metabolism, thereby affecting the overall metabolic pathway . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties . Long-term exposure to this compound can also result in alterations in cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects on cellular metabolism and function. At high doses, it may exhibit toxic or adverse effects, such as enzyme inhibition and disruption of metabolic pathways . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to nitrogen metabolism. It interacts with enzymes such as glutamine synthetase and glutamate synthase, which play key roles in the assimilation of ammonium into amino acids . These interactions are crucial for maintaining the balance of nitrogen in cells and ensuring proper cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . The localization and accumulation of this compound within cells are influenced by its interactions with transporters and binding proteins.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity and function. It has been found to be associated with organelles such as endolysosomes and phagosomes, as well as the plasma membrane . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments.

Preparation Methods

Ammonium o-sulfobenzoic acid can be synthesized through several methods. One common method involves the hydrolysis of saccharin with concentrated hydrochloric acid. The procedure involves boiling saccharin with hydrochloric acid until a clear solution is obtained, followed by cooling to precipitate the desired product . Another method involves the reaction of o-sulfobenzoic anhydride with ammonium hydroxide . Industrial production methods typically involve similar chemical reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ammonium o-sulfobenzoic acid undergoes various chemical reactions, including:

Comparison with Similar Compounds

Ammonium o-sulfobenzoic acid can be compared with other similar compounds, such as:

Properties

CAS No.

6939-89-5

Molecular Formula

C7H9NO5S

Molecular Weight

219.22 g/mol

IUPAC Name

azanium;2-sulfobenzoate

InChI

InChI=1S/C7H6O5S.H3N/c8-7(9)5-3-1-2-4-6(5)13(10,11)12;/h1-4H,(H,8,9)(H,10,11,12);1H3

InChI Key

PJGXSCHDOCZUNR-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)O.N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])S(=O)(=O)O.[NH4+]

6939-89-5

physical_description

White solid, soluble in water;  [MSDSonline]

Pictograms

Irritant

Related CAS

632-25-7 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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